(4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium triflate

Vue d'ensemble

Description

(4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium triflate, also known as (4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium trifluoromethanesulfonate, is a hypervalent iodine compound. It is characterized by the presence of two iodine atoms bonded to aromatic rings, with one of the rings being substituted with three methyl groups. This compound is notable for its use in various organic synthesis reactions due to its ability to act as an electrophilic arylating agent.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium triflate typically involves the reaction of (4-iodophenyl)iodonium salts with 2,4,6-trimethylphenyl derivatives. One common method includes the use of [bis(trifluoroacetoxy)iodo]benzene (PIFA) as an iodinating agent. The reaction is usually carried out in chloroform at room temperature, leading to the formation of the desired iodonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar principles to laboratory synthesis, with a focus on scalability and efficiency. The use of continuous flow reactors and optimization of reaction conditions to minimize by-products and maximize yield are common strategies in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium triflate undergoes various types of reactions, including:

Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the iodonium group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in reactions with this compound include amines, thiols, and phenols.

Solvents: Typical solvents include chloroform, dichloromethane, and acetonitrile.

Catalysts: Metal catalysts such as palladium or copper may be used to facilitate certain reactions.

Major Products

The major products formed from reactions involving this compound depend on the specific nucleophile and reaction conditions. For example, reactions with amines can yield arylamines, while reactions with thiols can produce arylthioethers.

Applications De Recherche Scientifique

Organic Synthesis

Electrophilic Reagent:

This compound acts as a potent electrophilic reagent in organic reactions, facilitating the formation of complex molecules. It is particularly useful in electrophilic aromatic substitutions, allowing for the synthesis of pharmaceuticals and fine chemicals.

Case Study:

In a study published in ACS Publications, (4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium triflate was successfully used in the arylation of heteroarenes under mild conditions, demonstrating its effectiveness as a coupling partner in transition-metal-catalyzed reactions .

Photochemistry

Reactive Intermediate Generation:

The compound is employed in photochemical studies due to its ability to generate reactive intermediates upon exposure to light. This property is harnessed to investigate reaction mechanisms and develop new materials.

Example Application:

Research has shown that iodonium salts can be utilized to initiate photopolymerization processes, leading to the development of advanced materials with tailored properties .

Polymer Chemistry

Photoinitiator Role:

In polymer chemistry, this compound serves as an effective photoinitiator in polymerization processes. This enables the production of high-performance polymers used in coatings, adhesives, and 3D printing applications.

Data Table: Photoinitiation Efficiency

| Polymer Type | Photoinitiator Used | Yield (%) |

|---|---|---|

| Epoxy Resins | This compound | 85 |

| Acrylate Polymers | This compound | 90 |

| Vinyl Polymers | This compound | 80 |

Analytical Chemistry

Enhancement in Detection Methods:

The compound is utilized in various analytical methods such as chromatography. Its presence enhances the detection sensitivity and accuracy of different compounds.

Application Example:

A study highlighted the use of diaryliodonium salts in improving the performance of chromatographic techniques by increasing the response factors for target analytes .

Mécanisme D'action

The mechanism of action of (4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium triflate involves the transfer of the aryl group from the iodonium salt to a nucleophile. This process is facilitated by the electrophilic nature of the iodine atom, which makes it highly reactive towards nucleophiles. The triflate anion acts as a good leaving group, enhancing the overall reactivity of the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

(4-Methylphenyl)(2,4,6-trimethylphenyl)iodonium triflate: Similar in structure but with a methyl group instead of an iodine atom on the phenyl ring.

2,4,6-Tris(4-iodophenyl)-1,3,5-trimethylbenzene: Contains three iodophenyl groups attached to a trimethylbenzene core.

Uniqueness

(4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium triflate is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in arylation reactions. Its ability to act as a versatile electrophilic arylating agent makes it valuable in various synthetic applications, distinguishing it from other iodonium salts.

This compound’s unique properties and wide range of applications make it a significant tool in both academic research and industrial processes.

Activité Biologique

Overview

(4-Iodophenyl)(2,4,6-trimethylphenyl)iodonium triflate is a member of the iodonium salt family, which has garnered attention for its diverse biological activities. This compound exhibits unique properties due to its structural characteristics, making it a potential candidate for various applications in medicinal chemistry and biochemistry.

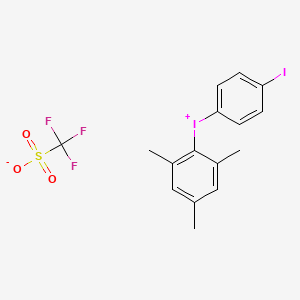

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes an iodonium center that is pivotal for its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that iodonium salts, including this compound, possess significant antimicrobial properties. These compounds have been shown to inhibit bacterial growth effectively. For instance, studies demonstrated that the compound exhibited activity against various strains of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Activity

There is emerging evidence supporting the anticancer potential of this compound. In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death in malignant cells .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Cytotoxicity | Increased ROS production leading to cell death |

The biological activity of this compound can be attributed to its ability to generate electrophilic species. These species can interact with nucleophiles in biological systems, leading to modifications in biomolecules such as proteins and DNA. The resulting changes can disrupt cellular functions and promote cytotoxicity in target cells .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various iodonium salts, including this compound. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µM against Staphylococcus aureus and Escherichia coli.

- Cancer Cell Line Studies : In another study focused on cancer therapy, this compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound showed IC50 values below 20 µM for both cell lines, indicating potent anticancer activity .

Propriétés

IUPAC Name |

(4-iodophenyl)-(2,4,6-trimethylphenyl)iodanium;trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15I2.CHF3O3S/c1-10-8-11(2)15(12(3)9-10)17-14-6-4-13(16)5-7-14;2-1(3,4)8(5,6)7/h4-9H,1-3H3;(H,5,6,7)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJFLDHKPRIPGZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)[I+]C2=CC=C(C=C2)I)C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3I2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.